6-Acetoxy-7-methoxycoumarin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10283-52-0 |
|---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.207 |
IUPAC Name |
(7-methoxy-2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C12H10O5/c1-7(13)16-11-5-8-3-4-12(14)17-9(8)6-10(11)15-2/h3-6H,1-2H3 |
InChI Key |
HIEXDJKQEPFIGS-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C2C(=C1)C=CC(=O)O2)OC |
Origin of Product |
United States |
Occurrence, Isolation, and Biosynthetic Considerations
Natural Sources and Botanical Origins of 6-Acetoxy-7-methoxycoumarin
Isolation from Tagetes lucida (Mexican Tarragon)
Tagetes lucida, commonly known as Mexican tarragon, is a perennial plant native to Mexico and Central America, recognized for its aromatic properties and use in traditional medicine. The plant is a rich source of various phytochemicals, particularly coumarins. Extensive research on the aerial parts of T. lucida has led to the isolation of several coumarin (B35378) compounds.
A notable study on the constituents of Mexican tarragon identified a range of coumarins, including umbelliferone (B1683723) (7-hydroxycoumarin), scoparone (B1681568) (6,7-dimethoxycoumarin), esculetin (B1671247) (6,7-dihydroxycoumarin), herniarin (7-methoxycoumarin), and scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin). In the context of this research, while a variety of coumarins were directly isolated from the plant extracts, this compound was synthesized as a derivative for further investigation of its biological activities. This distinction is significant, as it highlights the compound as a semi-synthetic derivative in this specific research context, rather than a directly isolated natural product from Tagetes lucida.
Related Coumarins and Potential Precursors in Other Plant Species
The structural precursors to this compound are hydroxylated and methoxylated coumarins, which are widespread in the plant kingdom. The distribution of these related compounds in various plant species suggests potential botanical sources for its biosynthetic precursors.
Pelargonium sidoides : This medicinal plant, native to South Africa, is known for its complex coumarin profile. The roots of P. sidoides contain a variety of highly oxygenated coumarins. Among them are umckalin (B150616) (7-hydroxy-5,6-dimethoxycoumarin) and its 7-O-methyl ether, as well as the ubiquitous scopoletin. The presence of these methoxylated and hydroxylated coumarins makes P. sidoides a relevant species when considering potential precursors for this compound.
Cuscuta reflexa : Commonly known as dodder, this parasitic plant has been found to contain several coumarin derivatives. Phytochemical analyses have identified compounds such as 7-hydroxy-6-methoxycoumarin (scopoletin), 5,6,7-trimethoxycoumarin, and 6,7-dimethoxy-5-hydroxycoumarin. The occurrence of scopoletin is particularly noteworthy as it is a direct precursor for methylation or acetylation to form related compounds.
Treculia obovoidea : While detailed phytochemical studies on Treculia obovoidea are limited, research on related species within the same genus, such as Treculia africana and Treculia acuminata, has confirmed the presence of coumarins. This suggests that species within the Treculia genus may also be sources of simple coumarins that could serve as biosynthetic precursors.
| Compound | Plant Species | Potential Role |
|---|---|---|
| Scopoletin | Pelargonium sidoides, Cuscuta reflexa | Direct precursor (hydroxylated) |
| Esculetin | Tagetes lucida | Dihydroxylated precursor |
| Umckalin | Pelargonium sidoides | Related methoxylated coumarin |
| Herniarin | Tagetes lucida | Related methoxylated coumarin |
Hypothetical Biosynthetic Pathways for this compound
The biosynthesis of this compound in plants is hypothesized to involve a series of enzymatic reactions, starting from a basic coumarin scaffold. The key steps are the methylation of a hydroxyl group and the acetylation of another.
Enzymatic Acetylation Mechanisms
The introduction of an acetyl group to a hydroxylated coumarin precursor is a critical step in the formation of this compound. This reaction is catalyzed by a class of enzymes known as acyltransferases. In plants, two major families of acyltransferases are known to be involved in the acylation of phenolic compounds:
BAHD Acyltransferases : Named after the first four characterized enzymes of this family, these acyltransferases utilize acyl-CoA thioesters (such as acetyl-CoA) as the acyl donor. An enzyme from this family could catalyze the transfer of an acetyl group from acetyl-CoA to the 6-hydroxyl group of a coumarin precursor like 6-hydroxy-7-methoxycoumarin (isoscopoletin).
SCPL Acyltransferases : The Serine Carboxypeptidase-Like (SCPL) acyltransferases use 1-O-β-glucose esters as acyl donors. While less common for simple acetylation, they represent another potential enzymatic route for the acylation of phenolic compounds.
The most probable pathway involves a BAHD acetyltransferase acting on a hydroxylated coumarin substrate.
Methylation Processes within Coumarin Biosynthesis
The methylation of hydroxyl groups on the coumarin ring is a common modification in plant secondary metabolism and is essential for the biosynthesis of 7-methoxycoumarins. This process is catalyzed by O-methyltransferases (OMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl acceptor.
Research in various plants, particularly within the Apiaceae family, has identified several OMTs with specificity for coumarin substrates. For example, enzymes similar to caffeic acid O-methyltransferases (COMTs) have been shown to catalyze the methylation of various hydroxylated coumarins. The biosynthesis of this compound would require a specific OMT that acts on the 7-hydroxyl group of a dihydroxycoumarin precursor, such as esculetin (6,7-dihydroxycoumarin), to produce 6-hydroxy-7-methoxycoumarin, which can then be acetylated. Alternatively, methylation could occur after acetylation of the 6-hydroxyl group.
Chemo-taxonomic Relevance of Coumarin Profiles in Plant Species
The diversity and structural complexity of coumarins found in plants serve as valuable chemotaxonomic markers. The specific profile of coumarins in a plant species can be used to differentiate it from closely related species and to understand phylogenetic relationships.
The presence of specific types of coumarins is often characteristic of certain plant families. For instance, the Apiaceae and Rutaceae families are particularly known for their rich and diverse coumarin content. The structural variations, such as hydroxylation, methylation, and prenylation patterns, can be unique to a genus or even a species.
A clear example of the chemotaxonomic utility of coumarins is seen in the genus Pelargonium. The distinct coumarin profiles of Pelargonium sidoides and Pelargonium reniforme allow for their chemical differentiation. For example, the presence of umckalin is characteristic of P. sidoides. Similarly, the specific coumarins present in different species of Artemisia have been used for taxonomic classification. The analysis of these secondary metabolite profiles provides a powerful tool for plant systematics, complementing traditional morphological methods. The geographic distribution of plant populations can also influence their chemical composition, leading to variations in coumarin content that are of chemotaxonomic interest.
Synthetic Routes for this compound
The construction of this compound can be achieved through several synthetic pathways, primarily involving the formation of the core coumarin scaffold followed by or preceded by functional group manipulations.
Acetylation of Related Hydroxycoumarins
A primary and straightforward method for the synthesis of this compound involves the acetylation of a corresponding hydroxycoumarin precursor. This typically involves the selective acetylation of the hydroxyl group at the C-6 position of 6-hydroxy-7-methoxycoumarin. This transformation is commonly achieved using acetylating agents such as acetic anhydride (B1165640) in the presence of a base like pyridine. pharm.or.jp The reaction proceeds by nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acetic anhydride.
In a related context, the acetylation of 7-hydroxy-6-methoxycoumarin (scopoletin) to yield 7-acetoxy-6-methoxycoumarin is a well-documented process. rsc.org While not the direct synthesis of the target compound, this demonstrates the commonality of acetylation in modifying hydroxycoumarins. The synthesis of this compound derivatives has also been reported as part of broader studies on coumarin compounds. chemfaces.com
Methoxy (B1213986) Group Introduction Methodologies
The introduction of the methoxy group at the C-7 position is another critical step in the synthesis of this compound. This is often accomplished by the methylation of a dihydroxycoumarin precursor. For instance, starting from a coumarin with hydroxyl groups at both C-6 and C-7, selective methylation can be challenging. However, general methods for the methylation of phenols are applicable here. Reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., potassium carbonate) are commonly used to convert a hydroxyl group to a methoxy group. nih.govchemicalbook.com
The synthesis of 7-methoxycoumarin (B196161) derivatives often starts from 7-hydroxycoumarin (umbelliferone), which can be methylated using dimethyl sulfate and a base like potassium hydroxide (B78521) in a suitable solvent. chemicalbook.com This general principle can be applied to appropriately substituted precursors for this compound.
Utilization of Established Coumarin Synthesis Protocols (e.g., Pechmann Condensation for Coumarin Scaffold)
The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. numberanalytics.comjk-sci.com To synthesize the scaffold for this compound, a suitably substituted phenol, such as a hydroquinone (B1673460) derivative with a methoxy group, would be reacted with a β-keto ester. researchgate.net
The mechanism of the Pechmann condensation involves initial transesterification followed by intramolecular cyclization and dehydration to form the coumarin ring. numberanalytics.com The choice of the phenol and the β-keto ester determines the substitution pattern of the final coumarin product. For instance, the reaction of a phenol with electron-donating groups, such as hydroxyl or methoxy groups, generally proceeds under milder conditions. jk-sci.com Various acid catalysts can be employed, including sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride. numberanalytics.comscispace.com
Synthesis of Analogues and Derivatives of this compound for Academic Inquiry
The core structure of this compound serves as a scaffold for the development of novel derivatives with potentially enhanced or new biological or photophysical properties.
Structure-Guided Design of Novel Derivatives
The design of new coumarin derivatives is often guided by understanding the structure-activity relationships of existing compounds. For instance, modifications at various positions of the coumarin ring can significantly impact their biological activity. As an example, derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin have been synthesized to explore their affinity for serotonin (B10506) receptors. nih.gov Although not directly involving this compound, this research highlights the strategy of modifying functional groups on the coumarin core to tune biological interactions. The synthesis of these derivatives often involves multi-step sequences, starting from a pre-formed coumarin and introducing different substituents. nih.gov
Palladium-Catalyzed Oxidative Rearrangement in Coumarin Synthesis
Palladium-catalyzed reactions have emerged as powerful tools in the synthesis of complex organic molecules, including coumarin derivatives. One notable application is the palladium-catalyzed oxidative rearrangement, which has been used to construct the α-acyloxyenone moiety in certain coumarin natural products. nih.gov This methodology allows for the concise synthesis of complex coumarins from simpler precursors.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used to introduce aryl or other substituents at various positions of the coumarin ring, leading to a diverse range of analogues. organic-chemistry.orgttu.edu For example, the palladium-catalyzed oxidative Heck coupling of coumarins with arylboronic acids provides a direct route to 4-arylcoumarins. organic-chemistry.org While specific examples for the derivatization of this compound using this method are not detailed in the provided context, it represents a viable and powerful strategy for creating a library of its analogues for academic research.
Chemical Synthesis and Derivatization Strategies
Introduction of Diverse Functional Groups for Structure-Activity Relationship (SAR) Studies
The strategic introduction of diverse functional groups onto the 6-acetoxy-7-methoxycoumarin scaffold, or its immediate precursor isoscopoletin (B190330) (6-hydroxy-7-methoxycoumarin), is a cornerstone of medicinal chemistry efforts to elucidate Structure-Activity Relationships (SAR). These studies systematically alter the molecule's architecture to understand how specific chemical modifications influence biological activity, aiming to optimize potency, selectivity, and pharmacokinetic properties. Derivatization is primarily focused on the hydroxyl/acetoxy group at C-6, the methoxy (B1213986) group at C-7, and the C-3 and C-4 positions of the α-pyrone ring.
The core principle of these SAR studies is that the biological activity of coumarins is profoundly influenced by the substitution pattern on the benzopyrone nucleus. conicet.gov.ar The nature, position, and stereochemistry of these substituents dictate the molecule's interaction with biological targets.
Modification of the C-6 and C-7 Positions
The substituents on the benzene (B151609) ring of the coumarin (B35378) scaffold are critical determinants of biological efficacy. The interplay between hydroxyl, methoxy, and acetoxy groups at the C-6 and C-7 positions is a frequent subject of SAR investigations.
Hydroxyl vs. Methoxy vs. Acetoxy Groups: The conversion between a hydroxyl (in isoscopoletin), an acetoxy (in this compound), and a methoxy group significantly impacts the electronic properties, polarity, and hydrogen-bonding capability of the molecule. Research indicates that the optimal functional group is highly dependent on the targeted biological activity. For instance, studies on Mcl-1 inhibitors revealed that a catechol (dihydroxy) group on the benzene ring was a key feature for potent activity, and methylation of these groups led to a decrease in inhibitory function. nih.gov In contrast, for antiplatelet activity, 7-methoxycoumarin (B196161) was found to be one of the most active compounds in inhibiting epinephrine-induced aggregation, while many acetylated coumarins showed lower activity. nih.gov This suggests that for certain targets, the hydrogen-bond donating ability of a hydroxyl group is essential, whereas for others, the metabolic stability or lipophilicity conferred by a methoxy or acetoxy group is more favorable.
Alkylation and Etherification: The hydroxyl group of isoscopoletin is a versatile handle for introducing a wide array of functionalities via ether linkages. Williamson synthesis is commonly employed to attach various alkyl and arylalkyl halides. nih.gov This strategy allows for the systematic exploration of how changes in the size, lipophilicity, and steric bulk of the C-6 substituent affect activity. For example, a library of alkoxy-substituted coumarins was synthesized to study the activation of the constitutive androstane (B1237026) receptor (CAR), revealing that modifications at the C-6 position were generally more beneficial than at other positions. mdpi.com
The following table summarizes SAR findings for modifications at the C-6 and C-7 positions of the coumarin ring related to Mcl-1 inhibitory activity.
| Compound/Derivative | Modification from Dihydroxycoumarin | Mcl-1 Inhibitory Activity (Ki, µM) |
| 4-Trifluoromethyl-6,7-dihydroxycoumarin | Introduction of CF₃ at C-4 | 0.21 ± 0.02 |
| 4-Phenyl-6,7-dihydroxycoumarin | Introduction of Phenyl at C-4 | 1.75 ± 0.03 |
| 4-Phenyl-7,8-dihydroxycoumarin | Isomer with dihydroxy at C-7, C-8 | 0.65 ± 0.02 |
| 4-Phenyl-7-hydroxy-8-methoxycoumarin | Methylation of C-8 hydroxyl | 7.02 ± 0.06 |
| 8-Piperidinol-6,7-dihydroxycoumarin | Introduction of piperidinol at C-8 | >10 |
Table based on data from reference nih.gov
Introduction of Functional Groups at Other Positions
To fully explore the chemical space, derivatization is not limited to the C-6 and C-7 positions. The C-3 and C-4 positions of the lactone ring are also common targets for modification.
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, can alter the electronic distribution and lipophilicity of the coumarin derivative, often enhancing biological activity. For example, the halogenation of 7-hydroxy-4-methylcoumarin with bromine was shown to produce a 3,6,8-tribromo derivative. nih.gov This derivative exhibited significant cytotoxic activity against several cancer cell lines, demonstrating that poly-halogenation can be a viable strategy for developing potent agents. nih.gov
Nitration: Nitro groups can be introduced onto the coumarin ring to act as hydrogen bond acceptors or to be chemically reduced to amino groups for further derivatization. Studies have shown that the introduction of nitro groups, such as in 6-nitro-7-hydroxycoumarin, can lead to potent cytotoxic and pro-apoptotic activity in various human cell lines. conicet.gov.ar
C-3 and C-4 Phenyl and Alkyl Groups: The Pechmann condensation, a common method for coumarin synthesis, allows for the introduction of various substituents at the C-4 position. Introducing groups like trifluoromethyl (CF₃) has been shown to be highly beneficial for Mcl-1 inhibitory potency. nih.gov Similarly, the C-3 position can be functionalized, often with aryl groups. A study on 3-phenylcoumarins used 6-methoxycoumarin (B106445) and 7-methoxycoumarin as starting materials to create a library of derivatives for evaluation as monoamine oxidase B (MAO-B) inhibitors. nih.gov
The table below details the cytotoxic effects of a halogenated coumarin derivative.
| Compound | Modification | Cell Line | IC₅₀ (µM) |
| 7-hydroxy-3,6,8-tribromo-4-methylcoumarin | Bromination at C-3, C-6, C-8 | MCF-7 | 3.26 |
| A549 | 9.34 | ||
| HL60 | 8.09 |
Table based on data from reference nih.gov
These examples underscore the strategic importance of introducing diverse functional groups to the coumarin framework. By systematically modifying the structure of compounds like this compound and its precursors, researchers can map the SAR landscape, leading to the rational design of new derivatives with enhanced and specific biological activities. nih.gov
Mechanistic Elucidations of Biological Activities Pre Clinical Investigations
Anti-cancer and Anti-proliferative Mechanisms of Coumarin (B35378) Derivatives
Coumarins exert their anti-cancer effects through a multi-pronged approach, targeting key hallmarks of cancer such as uncontrolled proliferation, resistance to cell death, angiogenesis, and metastasis. The following subsections detail the specific mechanisms that have been identified in pre-clinical studies of various coumarin derivatives, which are likely to be relevant to the activity of 6-Acetoxy-7-methoxycoumarin.
A primary mechanism by which coumarin derivatives exhibit anti-cancer activity is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of proteins that can be broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Activation of Caspases: Caspases are a family of cysteine proteases that act as the executioners of apoptosis. Coumarin compounds have been shown to activate initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3 and caspase-7). For instance, the coumarin metabolite 7-hydroxycoumarin was found to induce a significant increase in caspase-3 activity in A549 human lung carcinoma cells, leading to the cleavage of poly(ADP-ribose)polymerase (PARP), a key substrate of executioner caspases. nih.govnih.gov This activation of the caspase cascade ultimately leads to the dismantling of the cell. nih.gov
Modulation of Bcl-2/Bax: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. This family includes anti-apoptotic members (like Bcl-2 and Mcl-1) and pro-apoptotic members (like Bax and Bak). The ratio of these opposing factions determines the cell's fate. Several coumarin derivatives have been observed to modulate this ratio in favor of apoptosis by downregulating the expression of Bcl-2 and upregulating the expression of Bax. This shift in balance leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade.
Interaction with Death Receptors: The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, such as the tumor necrosis factor (TNF) receptor superfamily. This engagement leads to the recruitment of adaptor proteins and the activation of caspase-8. While less commonly reported for coumarins than the intrinsic pathway, some derivatives are believed to sensitize cancer cells to death receptor-mediated apoptosis. For example, targeting the death receptor 5 (DR5) has been shown to be an effective strategy for eliminating senescent cancer cells. researchgate.net
Table 1: Selected Coumarin Derivatives and their Apoptotic Mechanisms
| Coumarin Derivative | Cancer Cell Line | Key Apoptotic Events |
|---|---|---|
| 7-Hydroxycoumarin | A549 (Lung Carcinoma) | Activation of caspase-3, PARP cleavage. nih.gov |
| Umbelliprenin | M4Beu (Melanoma) | Caspase-dependent apoptosis. |
| 2',4'-dihydroxy-6-methoxy-3,5-dimethylchalcone | MCF-7 (Breast Cancer) | Induction of apoptosis via PARP activation. mdpi.com |
In addition to inducing cell death, coumarins can halt the relentless proliferation of cancer cells by interfering with the cell cycle. The cell cycle is a series of events that leads to cell division and replication, and it is tightly regulated by checkpoints that ensure the fidelity of the process.
Coumarin derivatives have been shown to induce cell cycle arrest at various phases:
G1/S Arrest: Arrest at the G1/S checkpoint prevents the cell from entering the DNA synthesis (S) phase. Some coumarins achieve this by modulating the levels of cyclins and cyclin-dependent kinases (CDKs) that govern this transition, such as cyclin D and CDK4/6. nih.gov For example, daidzein, a soy isoflavone with a coumarin-like structure, causes G1 arrest in breast cancer cells by decreasing the expression of cyclin D, CDK2, and CDK4. nih.gov
S Phase Arrest: Interference with DNA replication during the S phase can also lead to cell cycle arrest. Some chemotherapeutic agents that inhibit DNA synthesis can cause an accumulation of cells in the S and G2 phases. mdpi.com
G2/M Arrest: The G2/M checkpoint ensures that the cell is ready for mitosis (M phase). A number of coumarins have been found to cause an accumulation of cells in the G2/M phase. nih.govmdpi.comnih.gov For instance, the chalcone derivative 1C induced a significant G2/M arrest in ovarian cancer cells. mdpi.com This can be associated with the disruption of microtubule dynamics, which is a common mechanism for anti-mitotic drugs.
The specific phase of cell cycle arrest can depend on the chemical structure of the coumarin derivative, the dose used, and the type of cancer cell being studied. researchgate.net
Table 2: Examples of Cell Cycle Arrest Induced by Coumarin-Related Compounds
| Compound | Cell Line | Phase of Arrest |
|---|---|---|
| Daidzein | MCF-7, MDA-MB-453 (Breast Cancer) | G1 and G2/M. nih.gov |
| Chalcone derivative 1C | A2780 (Ovarian Cancer) | G2/M. mdpi.com |
| Nocodazole | MDA-MB-468 (Breast Cancer) | G1 and G2. nih.gov |
A fundamental strategy in cancer therapy is to induce irreparable DNA damage in cancer cells, leading to their demise. mdpi.com The high proliferation rate of cancer cells makes them particularly vulnerable to agents that interfere with DNA replication and repair. mdpi.com
Coumarin derivatives can contribute to this process in several ways. While direct DNA intercalation is not a primary mechanism for most coumarins, they can indirectly induce DNA damage by:
Inhibiting DNA Polymerases: Some compounds can inhibit the function of DNA polymerases, the enzymes responsible for synthesizing new DNA strands during replication. mdpi.com This leads to replication stress and the collapse of replication forks, which can generate lethal double-stranded DNA breaks. mdpi.com
Generating Reactive Oxygen Species (ROS): As will be discussed in the next section, many coumarins can increase the production of ROS within cancer cells. These ROS can directly attack the DNA backbone and bases, causing single- and double-strand breaks and other forms of DNA damage. youtube.com
The accumulation of DNA damage triggers the DNA damage response (DDR) pathway. nih.gov If the damage is too extensive to be repaired, the DDR will signal for the cell to undergo apoptosis. nih.gov
Cancer cells often exist in a state of heightened oxidative stress compared to normal cells. mdpi.com This is due to their increased metabolic rate and other factors. While this elevated ROS level can promote some pro-tumorigenic signaling, it also makes cancer cells more susceptible to further increases in oxidative stress. mdpi.com
Many coumarin derivatives exploit this vulnerability by acting as pro-oxidants in the tumor microenvironment. mdpi.com They can increase ROS production through several mechanisms, including:
Mitochondrial Dysfunction: The mitochondria are a major source of ROS production. nih.gov Some coumarins can disrupt the mitochondrial electron transport chain, leading to the leakage of electrons and the formation of superoxide radicals. nih.gov
Inhibition of Antioxidant Enzymes: Cells have a sophisticated antioxidant defense system to neutralize ROS. Coumarins may inhibit key antioxidant enzymes, thereby tipping the redox balance towards oxidative stress.
The resulting surge in ROS can have several anti-cancer consequences:
Damage to cellular macromolecules, including DNA, proteins, and lipids. youtube.com
Induction of mitochondrial-mediated apoptosis. mdpi.com
Activation of stress-related signaling pathways that can lead to cell cycle arrest or cell death.
For tumors to grow beyond a certain size, they need to develop their own blood supply, a process known as angiogenesis. nih.govbu.edu Metastasis, the spread of cancer cells to distant sites, is the primary cause of cancer-related mortality. dovepress.com Coumarin derivatives have shown promise in targeting both of these critical processes.
Inhibition of Angiogenesis: The formation of new blood vessels is a complex process regulated by a balance of pro- and anti-angiogenic factors. bu.edu Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key players in this process. mdpi.com Coumarins can inhibit angiogenesis by:
Targeting VEGFR Signaling: Some coumarins can directly or indirectly inhibit the signaling cascade initiated by the binding of VEGF to its receptor on endothelial cells. nih.gov This can prevent the proliferation and migration of endothelial cells, which are essential for forming new blood vessels.
Reducing the Production of Pro-angiogenic Factors: Coumarins may also reduce the secretion of pro-angiogenic factors like VEGF by cancer cells.
Inhibition of Metastasis: The metastatic cascade involves several steps, including local invasion, intravasation into the bloodstream, survival in circulation, extravasation, and colonization of a distant organ. dovepress.com Structurally related compounds to this compound, such as 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, have been shown to inhibit cancer cell invasion in vitro and reduce tumor growth in vivo. nih.gov This suggests that coumarins can interfere with the early steps of metastasis.
The anti-cancer effects of coumarins are a result of their interaction with specific molecular targets within cancer cells. While the precise targets of this compound are still under investigation, research on other coumarins has identified several key proteins and enzymes that are modulated by this class of compounds.
VEGFR2 Kinase: As mentioned in the context of angiogenesis, VEGFR2 is a critical receptor tyrosine kinase that mediates the effects of VEGF. nih.govmdpi.com Several small molecule inhibitors targeting VEGFR2 are in clinical use, and some coumarin derivatives have been shown to inhibit VEGFR2 kinase activity. nih.govselleck.co.jpnih.gov
Cytochrome P450: This superfamily of enzymes is involved in the metabolism of a wide range of endogenous and exogenous compounds, including many anti-cancer drugs. Some coumarins can modulate the activity of specific CYP450 enzymes, which could potentially influence the efficacy and toxicity of co-administered chemotherapeutic agents.
Carbonic Anhydrase IX (hCA-IX): This enzyme is overexpressed in many types of solid tumors in response to hypoxia. mdpi.com It plays a crucial role in regulating pH in the tumor microenvironment, which contributes to tumor progression and resistance to therapy. mdpi.com Coumarins have been identified as a promising class of hCA-IX inhibitors, with some derivatives showing high potency and selectivity for this tumor-associated isoform. rsc.orgnih.govresearchgate.netnih.gov
Mcl-1 Protein Inhibition: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is frequently overexpressed in cancer and is associated with resistance to chemotherapy. nih.govfrontiersin.orgnih.govdovepress.com Targeting Mcl-1 is therefore a promising therapeutic strategy. nih.govfrontiersin.orgnih.govdovepress.com While direct inhibition of Mcl-1 by coumarins is not yet firmly established, the ability of some coumarins to downregulate anti-apoptotic proteins suggests that this is a plausible mechanism of action that warrants further investigation.
Table 3: Potential Molecular Targets of Coumarin Derivatives
| Molecular Target | Role in Cancer | Relevance to Coumarins |
|---|---|---|
| VEGFR2 Kinase | Angiogenesis, cell proliferation. nih.govmdpi.com | Some derivatives show inhibitory activity. nih.gov |
| Carbonic Anhydrase IX (hCA-IX) | pH regulation, tumor survival under hypoxia. mdpi.com | Identified as a promising class of inhibitors. rsc.orgnih.govresearchgate.netnih.gov |
| Mcl-1 Protein | Anti-apoptotic, chemoresistance. nih.govfrontiersin.orgnih.govdovepress.com | A potential target for inducing apoptosis. |
Multidrug Resistance (MDR) Reversal Activity
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) nih.govfrontiersin.org. These transporters function as efflux pumps, reducing the intracellular concentration of chemotherapeutic drugs to sub-therapeutic levels nih.govdntb.gov.ua. One strategy to overcome MDR is the co-administration of P-gp inhibitors with anticancer drugs to increase intracellular drug accumulation and restore cytotoxicity nih.gov.
While specific studies on this compound are limited, research on other coumarin derivatives has demonstrated significant MDR reversal properties. For instance, a study on fifteen sesquiterpene coumarins found that several compounds, including umbelliprenin and farnesiferol B and C, could significantly enhance the cytotoxicity of doxorubicin in P-gp-overexpressing MCF-7/Adr cancer cells nih.gov. The mechanism for this activity was confirmed to be the inhibition of the P-gp efflux pump, which led to a significant increase in the intracellular accumulation of rhodamine 123, a known P-gp substrate nih.gov. This suggests that compounds from the coumarin class are promising scaffolds for the development of MDR reversal agents nih.govresearchgate.net. The inhibition of P-gp can occur through several mechanisms, including competitive, non-competitive, or allosteric blocking of the drug binding site, or by interfering with ATP hydrolysis that fuels the pump nih.gov.
Anti-inflammatory Pathways and Molecular Targets
Investigations into the anti-inflammatory properties of coumarins structurally related to this compound have identified key signaling pathways that are modulated by these compounds. The data largely originates from studies on compounds like 6,7-dimethoxy-4-methylcoumarin (DMC) and 7-acetoxycoumarin (B77463) (7AC) in lipopolysaccharide (LPS)-stimulated macrophage models, which are standard for in vitro inflammation research nih.govmdpi.com.
The MAPK signaling pathways, which include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinase (JNK), and p38, are crucial transducers of inflammatory signals mdpi.commdpi.com. In response to inflammatory stimuli like LPS, these kinases are phosphorylated and activated, leading to the expression of pro-inflammatory genes nih.govexcli.de.
Studies have demonstrated that coumarin derivatives can effectively suppress this activation. In LPS-stimulated RAW 264.7 macrophages, DMC was shown to inhibit the phosphorylation of ERK, JNK, and p38 in a concentration-dependent manner nih.govnih.govexcli.de. Similarly, 7AC also reduced the phosphorylation levels of these MAPK family proteins mdpi.com. By inhibiting the activation of these kinases, coumarins block key upstream events in the inflammatory cascade.
The NF-κB pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory mediators nih.gov. Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB-α. Upon stimulation by LPS, IκB-α is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription nih.govnih.gov.
Pre-clinical studies show that coumarins are potent inhibitors of this pathway. DMC and 7AC have been found to attenuate LPS-induced NF-κB activation by inhibiting the phosphorylation and subsequent degradation of IκB-α nih.govmdpi.comnih.gov. This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the expression of NF-κB target genes involved in the inflammatory response mdpi.commdpi.com.
Pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are key mediators of the inflammatory response nih.govnih.gov. Overproduction of these cytokines is a hallmark of many inflammatory diseases nih.govretinalphysician.com. The inhibition of these cytokines is a major therapeutic goal nih.govdntb.gov.ua.
The modulation of the MAPK and NF-κB pathways by coumarins leads to a significant reduction in the production of these cytokines. In LPS-stimulated RAW 264.7 cells, treatment with DMC resulted in a significant, concentration-dependent decrease in the levels of IL-1β, IL-6, and TNF-α nih.govnih.govexcli.de. Likewise, 7AC was also shown to suppress the production of these pro-inflammatory cytokines in a dose-dependent manner mdpi.com.
| Compound | Cell Line | Stimulus | Cytokine Affected | Observed Effect | Reference |
|---|---|---|---|---|---|
| 6,7-Dimethoxy-4-methylcoumarin (DMC) | RAW 264.7 Macrophages | LPS | IL-1β, IL-6, TNF-α | Concentration-dependent decrease in production | nih.govexcli.de |
| 7-Acetoxycoumarin (7AC) | RAW 264.7 Macrophages | LPS | IL-1β, IL-6, TNF-α | Dose-dependent suppression of production | mdpi.com |
Nitric oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) are critical inflammatory mediators produced by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively nih.govresearchgate.net. Excessive production of NO and PGE2 contributes to the pathology of inflammatory conditions nih.gov.
Research has confirmed that the anti-inflammatory action of related coumarins involves the suppression of these mediators. DMC was found to downregulate the expression of iNOS and COX-2 proteins in LPS-activated macrophages, leading to a corresponding reduction in the production of both NO and PGE2 nih.govnih.govexcli.de. 7AC demonstrated a similar inhibitory effect on iNOS and COX-2 protein and mRNA expression, which also resulted in decreased NO and PGE2 levels mdpi.com.
| Compound | Cell Line | Stimulus | Enzymes Inhibited | Mediators Reduced | Reference |
|---|---|---|---|---|---|
| 6,7-Dimethoxy-4-methylcoumarin (DMC) | RAW 264.7 Macrophages | LPS | iNOS, COX-2 | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | nih.govnih.govexcli.de |
| 7-Acetoxycoumarin (7AC) | RAW 264.7 Macrophages | LPS | iNOS, COX-2 | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | mdpi.com |
The Nrf2 signaling pathway is the primary regulator of the cellular antioxidant response nih.govmdpi.com. Under conditions of oxidative stress, the transcription factor Nrf2 is activated and translocates to the nucleus nih.gov. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, inducing their expression frontiersin.orgmdpi.com. These genes encode for antioxidant and detoxification enzymes, such as Heme Oxygenase-1 (HO-1) and NADPH: quinone oxidoreductase 1 (NQO1) mdpi.comfrontiersin.org.
Activation of the Nrf2 pathway is a known mechanism for many natural compounds to exert antioxidant and anti-inflammatory effects mdpi.comnih.gov. The upregulation of Nrf2 target genes like HO-1 can suppress inflammation, in part by inhibiting the NF-κB pathway mdpi.com. While this is a plausible mechanism for the anti-inflammatory effects of coumarins, direct evidence specifically linking this compound or its close analogs to the activation of the Nrf2 pathway is not yet prominently established in the reviewed literature.
Antioxidant Properties and Mechanisms
Coumarins are recognized for their antioxidant potential, which is generally attributed to their chemical structure, particularly the presence and position of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. mdpi.comnih.gov Scopoletin (B1681571), the parent compound of this compound, has demonstrated a range of beneficial properties, including antioxidant activities. nih.govfrontiersin.org
The primary mechanism of antioxidant action for many phenolic compounds, including coumarins, is the direct scavenging of reactive oxygen species (ROS) and other free radicals. nih.gov These highly reactive molecules can cause oxidative damage to vital cellular components such as lipids, proteins, and DNA. nih.gov
While direct experimental data on the ROS scavenging capacity of this compound is not extensively documented, the activity of its parent compound, scopoletin, is well-established. nih.gov The antioxidant effect of coumarins is closely linked to their molecular structure. researchgate.net Interestingly, studies on other coumarin derivatives have shown that o-diacetoxy compounds can also be effective radical scavengers, even without prior enzymatic hydrolysis to their corresponding hydroxyl forms. This suggests that this compound may possess intrinsic radical scavenging activity in addition to the activity of its potential metabolite, scopoletin. The scavenging action involves donating an electron or hydrogen atom to the free radical, thereby stabilizing it and terminating the oxidative chain reaction. nih.gov
Lipid peroxidation is a key consequence of oxidative stress, where free radicals attack lipids within cell membranes, leading to cellular damage. nih.gov Antioxidants can interrupt this process by neutralizing the chain-carrying peroxyl radicals. mdpi.com
Pre-clinical studies on related coumarins provide insight into this mechanism. For instance, esculetin (B1671247) (6,7-dihydroxycoumarin), a coumarin with a similar core structure, has been shown to decrease the formation of thiobarbituric acid-reactive substances (TBARs), which are indicators of lipid peroxidation. nih.gov This protective effect is a hallmark of phenolic antioxidants, which can effectively inhibit the propagation of lipid peroxidation, thereby preserving membrane integrity and function. nih.govnih.gov Given the structural similarities, it is hypothesized that this compound, likely through its hydrolysis to scopoletin, would exhibit a comparable capacity to inhibit oxidative processes and protect lipids from peroxidative damage.
Beyond direct scavenging, some antioxidants can bolster the cell's own defense systems by modulating the activity of endogenous antioxidant enzymes. These enzymes, such as glutathione (B108866) reductase, play a critical role in maintaining cellular redox homeostasis.
Research on the related compound esculetin has demonstrated its ability to enhance the endogenous antioxidant system. In a study involving mice, treatment with esculetin led to a significant increase in the concentration of reduced glutathione (GSH) and the activity of glutathione reductase in the liver. nih.gov This resulted in a lower ratio of oxidized glutathione (GSSG) to reduced glutathione (GSH), an important indicator of reduced oxidative stress. nih.gov The enhancement of these enzymatic antioxidant defenses represents a significant indirect mechanism for combating oxidative damage. Such modulation suggests that coumarins like scopoletin, and by extension its acetylated form, may help protect tissues by strengthening their intrinsic antioxidant capacity.
Antimicrobial Activities (Antibacterial and Antifungal)
Coumarins represent a class of plant-derived compounds with a broad spectrum of antimicrobial activities. mdpi.com The antimicrobial efficacy is often associated with the substitution pattern on the coumarin nucleus, with methoxy (B1213986) and hydroxyl groups playing a significant role. researchgate.netresearchgate.netfrontiersin.orgnih.gov The parent compound, scopoletin, has been noted for its antibacterial and antifungal effects. biointerfaceresearch.comnih.gov
The antibacterial activity of coumarins has been demonstrated against a variety of bacterial pathogens. While specific data for this compound is scarce, studies on structurally analogous compounds provide strong evidence of their potential efficacy. Research on 7-hydroxy-6-methoxycoumarin (scopoletin) and 7,8-dihydroxy-6-methoxycoumarin has shown notable activity against both Gram-positive and Gram-negative foodborne pathogens. researchgate.netresearchgate.netnih.gov The proposed mechanism of action involves compromising the integrity of the bacterial cell membrane. researchgate.netresearchgate.netnih.gov
The table below summarizes the minimum inhibitory concentrations (MICs) for closely related coumarin analogues against several bacterial strains.
| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 7-Hydroxy-6-methoxycoumarin | Bacillus cereus | Positive | 62.5 | researchgate.netresearchgate.netnih.gov |
| 7-Hydroxy-6-methoxycoumarin | Staphylococcus intermedius | Positive | 31.25 | researchgate.netresearchgate.netnih.gov |
| 7-Hydroxy-6-methoxycoumarin | Listeria monocytogenes | Positive | 62.5 | researchgate.netresearchgate.netnih.gov |
| 7-Hydroxy-6-methoxycoumarin | Escherichia coli | Negative | 125 | researchgate.netresearchgate.netnih.gov |
| 7,8-Dihydroxy-6-methoxycoumarin | Bacillus cereus | Positive | 15.62 | researchgate.netresearchgate.netnih.gov |
| 7,8-Dihydroxy-6-methoxycoumarin | Staphylococcus intermedius | Positive | 7.81 | researchgate.netresearchgate.netnih.gov |
| 7,8-Dihydroxy-6-methoxycoumarin | Listeria monocytogenes | Positive | 31.25 | researchgate.netresearchgate.netnih.gov |
| 7,8-Dihydroxy-6-methoxycoumarin | Escherichia coli | Negative | 62.5 | researchgate.netresearchgate.netnih.gov |
In addition to antibacterial properties, coumarin derivatives have been investigated for their effectiveness against pathogenic fungi. Scopoletin is recognized for its antifungal activity. biointerfaceresearch.comnih.gov The mechanisms of action are thought to involve the disruption of the fungal cell wall and membrane. nih.govnih.gov
Studies on other substituted coumarins have demonstrated significant efficacy against clinically relevant fungal strains, such as those from the Aspergillus genus. nih.govnih.gov For example, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, a derivative of 7-hydroxycoumarin, has shown potent activity by inhibiting both mycelial growth and conidial germination. nih.gov
The table below presents the antifungal activity of a related coumarin derivative against specific fungal pathogens.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus fumigatus | 16 | nih.gov |
| 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one | Aspergillus flavus | 16 | nih.gov |
Proposed Mechanisms of Action: Cell Membrane Permeability Disruption and ATP Release
The biological activities of coumarins are intrinsically linked to their ability to interact with and traverse cellular barriers. As a class of compounds, coumarin derivatives are noted for their excellent cell membrane permeability rsc.org. This characteristic is fundamental to their bioavailability and their capacity to reach intracellular targets. The general structure of coumarins allows them to exhibit physicochemical properties, such as favorable lipophilicity, that facilitate passage through the lipid bilayer of cell membranes conicet.gov.arbiorxiv.org. Studies on various coumarin derivatives have confirmed their ability to penetrate bacteria and other systemic cellular barriers, a trait that is crucial for their therapeutic potential mdpi.comnih.gov.
While the ability of coumarins to cross cell membranes is well-established, the specific downstream consequences, such as the disruption of membrane integrity leading to ATP release, are part of ongoing investigation. The release of intracellular ATP is a known signal of cellular damage or stress. It is proposed that for certain bioactive compounds, a significant interaction with the cell membrane could alter its permeability, leading to the leakage of small molecules like ATP. However, direct preclinical evidence specifically linking this compound to a mechanism of action defined by cell membrane permeability disruption and subsequent ATP release is not extensively detailed in current literature. This remains a theoretical mechanism that warrants further scientific investigation to be substantiated for this specific compound.
Neuroprotective Potential and Associated Mechanisms
The neuroprotective effects of various natural compounds, including coumarins, are a significant area of pharmacological research. The compound this compound has been identified as a constituent of plants, such as Tagetes lucida, which are traditionally used for conditions that may involve inflammatory processes researchgate.netacs.org. The potential neuroprotective actions of coumarins are thought to be multifactorial, involving the modulation of several key enzymatic and signaling pathways implicated in neurodegeneration.
Phospholipases, particularly phospholipase A2 (PLA2), are enzymes that play a critical role in inflammatory cascades by releasing arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory eicosanoids. The inhibition of these enzymes is a key target for anti-inflammatory and neuroprotective drugs. Certain coumarin derivatives have been investigated for their inhibitory effects on enzymes within this pathway, such as 5-lipoxygenase (5-LO), which is downstream of PLA2 d-nb.info. For example, coumarins possessing an ortho-dihydroxy moiety, like esculetin, are recognized 5-LO inhibitors d-nb.inforesearchgate.net. Other derivatives, such as 7-methoxycoumarin (B196161), have also been explored as potential phospholipase inhibitors researcher.life. While the broader coumarin family shows potential for phospholipase inhibition, specific studies detailing the direct inhibitory activity of this compound on phospholipase enzymes are not yet prominent in the available scientific literature.
Voltage-gated calcium channels (VGCCs) are crucial for regulating intracellular calcium levels, which play a vital role in neuronal signaling, neurotransmitter release, and other cellular processes. Dysregulation of calcium homeostasis is a hallmark of many neurological disorders. Consequently, blockers of these channels are of significant therapeutic interest. Some classes of coumarins have been reported to act as calcium channel blockers nih.govresearchgate.net. For instance, pyranocoumarins have been shown to be as effective as verapamil, a known calcium channel blocker, in certain experimental models conicet.gov.ar. Other coumarin derivatives have also been incidentally identified in the development of calcium channel inhibitors google.com. This suggests a potential mechanism for neuroprotection within the coumarin class. However, direct evidence from preclinical investigations specifically demonstrating the blockade of voltage-gated calcium channels by this compound has not been specifically reported.
Oxidative stress and neuroinflammation are interconnected pathological processes that contribute significantly to the progression of neurodegenerative diseases. Polyphenolic compounds, a category that includes coumarins, are widely studied for their ability to protect neural cells from these insults researchgate.net. The compound this compound is a known component of plant extracts that exhibit antioxidant and anti-inflammatory properties researchgate.netresearchgate.netresearchgate.net. The general antioxidant activity of coumarins is a recognized aspect of their pharmacological profile conicet.gov.arnih.gov. Research on plant extracts containing this compound has shown radical scavenging activity and a reduction in the formation of reactive oxygen species (ROS) and nitric oxide (NO) in activated macrophages researchgate.net. Despite these associations, specific studies that isolate and quantify the direct effect of this compound on markers of oxidative stress and neuroinflammation are required to fully elucidate its potential in this area.
Other Investigated Biological Activities of Related Coumarins
The structural scaffold of coumarin is a versatile platform that has given rise to a wide array of derivatives with diverse biological activities. Beyond neuroprotection, coumarins have been extensively investigated for other therapeutic applications.
Aldose reductase is a key enzyme in the polyol pathway, which becomes activated during hyperglycemic conditions. The overactivity of this enzyme leads to the accumulation of sorbitol, which contributes to the long-term complications of diabetes, such as neuropathy, retinopathy, and nephropathy. Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for managing these diabetic complications.
Numerous studies have identified coumarin derivatives as potent inhibitors of aldose reductase. The design and synthesis of various coumarin-based compounds have yielded molecules with significant inhibitory activity. For example, a series of coumarin-based thiosemicarbazone derivatives were synthesized and evaluated, with some compounds showing inhibitory concentrations (IC50) in the low micromolar range.
| Coumarin Derivative Class | Example Finding | Reported IC50 Value |
|---|---|---|
| Coumarin-thiosemicarbazone hybrids | Compound 3n (N-(2-fluorophenyl)-2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbiothioamide) was identified as a promising inhibitor of aldose reductase (ALR2) with high selectivity over aldehyde reductase (ALR1). | 2.07 µM |
Molecular docking studies have further elucidated the inhibitory mechanism, showing that coumarins can form hydrogen bonds with key residues like TYR48, HIS110, and TRP111 in the active pocket of the aldose reductase enzyme. This interaction is believed to be central to their inhibitory behavior.
Germination Inhibitory Effects on Plants (e.g., Ayapin)
Coumarins, a class of secondary metabolites widely distributed in the plant kingdom, are recognized for their diverse physiological activities, including the inhibition of seed germination. This allelopathic potential is a key factor in plant competition and survival. While direct and extensive research on the germination inhibitory effects of this compound is limited, studies on the broader coumarin family provide significant insights into the potential mechanisms of action. The structural features of coumarin and its derivatives are critical determinants of their biological activity.
Recent investigations into the structure-activity relationships of coumarin analogs have revealed that the benzene (B151609) ring and the ester bond within the coumarin skeleton are essential for its germination-inhibitory effects researchgate.netdntb.gov.uabiorxiv.orgbiorxiv.org. Modifications to the coumarin structure, such as the addition of substituent groups, have been shown to modulate this inhibitory activity. Generally, substitutions on the coumarin ring tend to reduce the inhibitory effect compared to the unsubstituted parent compound dntb.gov.ua.
One of the primary mechanisms by which coumarins are thought to inhibit seed germination is through the suppression of genes responsible for cell wall modification researchgate.netbiorxiv.orgbiorxiv.org. Specifically, RNA-Seq analysis has shown that coumarin can down-regulate the expression of genes encoding expansins researchgate.netdntb.gov.ua. Expansins are proteins that play a crucial role in loosening the plant cell wall, a process necessary for cell expansion and, consequently, for the radicle to emerge during germination researchgate.netdntb.gov.ua. By inhibiting the expression of these genes, coumarins can effectively halt the germination process.
Furthermore, coumarins have been observed to impact various metabolic and physiological processes within the seed. They can affect amino acid metabolism and the tricarboxylic acid (TCA) cycle, which are central to energy production and providing the building blocks for growth. Additionally, coumarins can interfere with hormonal signaling pathways that regulate germination, such as those involving abscisic acid (ABA) and reactive oxygen species (ROS).
The inhibitory effects of different coumarin derivatives on plant germination can vary depending on the specific substitutions on the coumarin ring. The following table presents data from structure-activity relationship studies on various coumarin derivatives, illustrating how different functional groups influence their germination inhibitory potential.
| Compound | Substitution | Concentration (mM) | Germination Inhibition (%) |
|---|
While data specific to this compound is not available in these studies, the general trend suggests that its activity would be influenced by the presence of both the acetoxy and methoxy groups. Ayapin, another naturally occurring coumarin, is also presumed to exhibit germination inhibitory effects, likely through similar mechanisms involving the disruption of essential physiological and molecular processes required for successful germination.
Structure Activity Relationship Sar Studies
Impact of Acetoxy and Methoxy (B1213986) Substitutions on Biological Activity Profiles
The nature and position of substituents on the coumarin's aromatic ring significantly dictate the compound's biological effects. sci-hub.se The acetoxy and methoxy groups, in particular, modulate the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.
The presence of a methoxy group can have varied effects depending on its position. For instance, in one study, a methoxy group at the C-4 position of a coumarin (B35378) analogue was found to be responsible for desirable activity against MCF-7 breast cancer cells. mdpi.com Conversely, research on pro-apoptotic activity in U-937 cells showed that replacing a phenolic hydroxyl group with a methoxy group could lead to a failure in exhibiting the desired activity. conicet.gov.ar In the context of inhibiting human glutathione (B108866) S-transferase (hGSTP1-1), a compound featuring acetoxy substituents on the coumarin ring and methoxy groups on an attached aryl ring showed an inhibitory activity of 8.13 μM. biruni.edu.tr When the positions of these groups were switched, the activity decreased significantly. biruni.edu.tr
The acetoxy group also plays a crucial role. An acetoxy group at the C-7 position has been found to be beneficial for the anticancer activity of certain coumarin derivatives. mdpi.com The substitution of this group with others, such as a piperidine (B6355638) ring, resulted in decreased activity. mdpi.com This highlights the specific contribution of the acetoxy moiety to the pharmacological profile. In another series of compounds, hydrophobic packing of a C-6 acetoxy group against hydrophobic residues was suggested as the reason for a twofold increase in inhibitory activity against monoamine oxidase B compared to its analogue. nih.gov
Table 1: Effect of Methoxy and Acetoxy Groups on Biological Activity
| Compound/Derivative Type | Substituents | Target/Assay | Observation | Source |
|---|---|---|---|---|
| Novobiocin Analogue | Methoxy group at C-4 | MCF-7 cells (Anticancer) | Desirable activity (IC50 = 40 µM) | mdpi.com |
| Coumarin Derivative | Acetoxy group at C-7 | Anticancer Activity | Beneficial for activity | mdpi.com |
| Arylcoumarin Derivative (Compound 4) | Acetoxy on coumarin, Methoxy on aryl | rGSTP1-1 Inhibition | IC50 = 8.13 µM | biruni.edu.tr |
| Arylcoumarin Derivative (Compound 2) | Methoxy on coumarin, Acetoxy on aryl | rGSTP1-1 Inhibition | IC50 = 76.50 µM (Reduced activity) | biruni.edu.tr |
| 6,7-dihydroxycoumarin vs. methylated derivatives | Methylation of catechol group (e.g., to dimethoxy) | Mcl-1 Inhibition | Significantly reduced inhibitory activity | nih.gov |
Role of the Coumarin Skeleton and Specific Positions (e.g., C-3, C-4, C-6, C-7, C-8) in Bioactivity
The 1,2-benzopyrone core of the coumarin skeleton is a privileged scaffold in drug discovery, with its biological activity being highly dependent on the substitution pattern at various positions. mdpi.comnih.gov
C-3 Position : This position is highly reactive and critical for many biological activities. jopir.inresearchgate.net Substitutions at C-3 can profoundly influence the compound's properties. For instance, incorporating phenyl groups at C-3 often enhances anticancer properties, while alkyl substitutions can improve antimicrobial activity. jopir.in Electron-withdrawing groups at this position are known to enhance anticoagulant activity. jopir.in However, in some studies, modifications at the C-3 position did not lead to potent antifungal bioactivity. mdpi.com
C-4 Position : The C-4 position is also one of the most reactive sites on the coumarin core. researchgate.net Modifications here significantly affect receptor binding and metabolic stability. jopir.in Introducing aromatic substituents at C-4 has been correlated with increased anticancer activity. jopir.in In studies targeting the Mcl-1 protein, adding a hydrophobic electron-withdrawing group at C-4 of 6,7-dihydroxycoumarin enhanced inhibitory capacity. nih.govnih.gov
C-6 Position : The C-6 position is important for various activities, often involving hydroxylation or other substitutions. A free hydroxyl group at C-6 has been identified as necessary for antifungal activity. sci-hub.se In some contexts, an alkyl group at C-6 is beneficial for antitumor activity. sci-hub.se
C-7 Position : This is a key position for modulating bioactivity. A free hydroxyl group at C-7 is considered important for antibacterial activity. sci-hub.se Alkylation of the C-7 hydroxyl group, creating an ether linkage, has been shown to produce compounds with potent antifungal activity, with the length of the alkyl chain being a determining factor. mdpi.com The presence of a methoxy group at C-7 is a common feature in many bioactive natural coumarins, such as scopoletin (B1681571). researchgate.netfrontiersin.org
C-8 Position : Substitutions at C-8 can also influence activity. The polarity of the substituent at the C-8 position has been linked to the antifungal activities of 6,7,8-trisubstituted coumarins. sci-hub.se In some cases, introducing a nitrogen-containing group at the C-8 position was found to be unfavorable for Mcl-1 inhibition. nih.govnih.gov A series of 8-methoxycoumarin-3-carboxylic acid derivatives were synthesized and tested for cytotoxic activity. researchgate.net
Influence of Hydrophilic and Hydrophobic Groups on Target Binding and Efficacy
Hydrophobic substituents, such as alkyl chains, phenyl rings, and methoxy groups, generally enhance the lipophilicity of the coumarin molecule. jopir.in This increased lipophilicity can improve permeability across cell membranes and facilitate distribution into tissues. jopir.in Hydrophobic interactions, including π–π stacking and van der Waals forces, are often the primary drivers for the binding of coumarins to their target proteins. mdpi.complos.org For example, molecular docking studies have shown that the coumarin moiety often situates itself within a hydrophobic binding pocket of the target enzyme or receptor. mdpi.complos.org Research on Mcl-1 inhibitors revealed that introducing a hydrophobic electron-withdrawing group at the C-4 position enhanced inhibitory capacity, whereas a hydrophilic group in the same position was detrimental to the potency. nih.govnih.gov
Hydrophilic groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, increase water solubility and can act as key hydrogen bond donors or acceptors. jopir.in The spatial arrangement of these groups is crucial for specificity in receptor binding. jopir.in For instance, the catechol group (two adjacent hydroxyls) on 6,7-dihydroxycoumarin was found to be a key structural feature for potent Mcl-1 inhibitory activity, likely due to its ability to form specific hydrogen bonds within the protein's binding site. nih.govnih.gov However, the introduction of a hydrophilic group can also lead to unfavorable interactions if the target binding site is predominantly hydrophobic. rsc.org
Table 2: Influence of Substituent Properties on Coumarin Activity
| Substituent Type | Position | Effect on Property | Impact on Bioactivity | Source |
|---|---|---|---|---|
| Hydrophobic (e.g., electron-withdrawing) | C-4 | Increases lipophilicity | Enhanced Mcl-1 inhibitory capacity | nih.govnih.gov |
| Hydrophilic | C-4 | Increases hydrophilicity | Unbeneficial for Mcl-1 inhibitory potency | nih.govnih.gov |
| Hydroxyl (-OH) | C-6, C-7 (Catechol) | Key hydrogen bond donor | Key constituent for Mcl-1 inhibitory activity | nih.govnih.gov |
| Aromatic rings | General | Increases hydrophobicity | Enhances binding affinity via hydrophobic interactions | jopir.in |
Stereochemical Considerations and Their Effects on Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of chiral compounds. While 6-Acetoxy-7-methoxycoumarin itself is an achiral molecule (lacking a stereocenter), the principles of stereochemistry are highly relevant to the broader class of coumarin derivatives.
When a substituent on the coumarin ring creates a chiral center, the resulting enantiomers (non-superimposable mirror images) can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets like enzymes and receptors are themselves chiral and can preferentially interact with one enantiomer over the other.
A classic example within the coumarin family relates to anticoagulant activity. Studies have shown that for coumarins with a chiral center at the C-4 position, the (S)-configuration generally results in higher anticoagulant potency compared to the (R)-configuration. jopir.in The conformational flexibility of side chains attached to the coumarin skeleton also impacts binding affinity and pharmacological properties. jopir.in The specific stereochemistry of many natural coumarins is often a key contributor to their inherent biological activities. jopir.in For certain synthetic pyrano[3,2-c]coumarin derivatives, the stereochemical outcome of the reaction is a critical factor, although establishing the relative stereochemistry can be challenging. rsc.org
Therefore, while not directly applicable to this compound, the introduction of any chiral substituent onto its skeleton would necessitate a careful evaluation of the stereochemical consequences on its biological interactions.
Analytical Methodologies for 6 Acetoxy 7 Methoxycoumarin and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating 6-acetoxy-7-methoxycoumarin from complex matrices and quantifying its concentration. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques.
HPLC is a powerful tool for the analysis of coumarin (B35378) derivatives. When coupled with a fluorescence detector, it provides exceptional sensitivity and selectivity, as many coumarins exhibit native fluorescence. pharm.or.jpsci-hub.se The inherent fluorescent properties of the coumarin nucleus are often exploited for detection. For instance, the fluorescence characteristics of methoxycoumarins are well-documented, with substituent groups influencing the fluorescence intensity. pharm.or.jp
While direct analysis of this compound is feasible, a common strategy in analytical chemistry involves using fluorescent coumarin derivatives as labeling agents to detect other non-fluorescent molecules. nih.govtcichemicals.comacs.org In this context, derivatives of 7-acetoxycoumarin (B77463), such as 4-bromomethyl-7-acetoxycoumarin (BrMAC), have been developed as pre-column derivatization reagents for HPLC analysis. nih.govchromatographyonline.comchromatographyonline.com These reagents react with specific functional groups (e.g., carboxylic acids) to form a highly fluorescent tag, enabling trace-level detection. researchgate.net The analysis of resin acids as their 7-acetoxycoumarin-4-yl methyl esters is a practical example of this application. researchgate.net This highlights the utility of the 7-acetoxycoumarin structure in developing sensitive HPLC-fluorescence methods.
The choice of mobile phase, typically a mixture of acetonitrile (B52724) and water, allows for the effective separation of coumarin compounds on a reversed-phase column. nih.gov
Gas chromatography is another technique used for the analysis of coumarins, often in conjunction with mass spectrometry (GC-MS). nih.govresearchgate.net However, GC analysis of coumarins like this compound can be challenging due to their polarity and thermal lability. nih.gov The ester and ether functional groups may require derivatization to increase volatility and thermal stability, which is essential for successful GC separation. chromatographyonline.com
Common derivatization techniques in GC aim to reduce analyte polarity by converting active hydrogen atoms into less polar groups. chromatographyonline.com For instance, silylation is a widely used method for compounds containing hydroxyl groups. While specific derivatization protocols for this compound are not extensively detailed in the literature, general principles suggest that converting it to a more volatile analogue would be necessary for optimal GC analysis. chromatographyonline.com
Mass Spectrometry (MS) Applications in Characterization and Detection
Mass spectrometry is indispensable for the structural elucidation and sensitive detection of this compound and its metabolites. It is frequently coupled with chromatographic systems like LC (LC-MS) or GC (GC-MS). pharm.or.jpnih.gov
MS provides crucial information on the molecular weight of the compound through the determination of the molecular ion (M+). Furthermore, fragmentation patterns observed in MS/MS spectra are used to confirm the structure. For example, in the electrospray ionization (ESI) mass spectrum of the related compound 7-hydroxy-6-methoxycoumarin (scopoletin), protonated quasimolecular ions fragment to produce daughter ion spectra that are useful for structural assignment. grafiati.com The mass spectrum of 3-acetyl-7-acetoxy-6-methoxycoumarin, an isomer of the title compound, shows a molecular ion peak (M+) that confirms its molecular weight. pharm.or.jp This approach is directly applicable to the characterization of this compound.
The sensitivity of MS detection, particularly with soft ionization techniques like ESI, can be significantly enhanced through chemical derivatization. chromatographyonline.comchromatographyonline.com Derivatization can improve the ionization efficiency of an analyte, leading to a stronger signal and lower detection limits. chromatographyonline.com
Reactions like dansylation are known to improve the ionization properties of phenols and carbonyls in LC-MS analysis. chromatographyonline.comchromatographyonline.com While not applied directly to this compound in the reviewed literature, this principle is broadly applicable. The choice of derivatizing agent can influence how the molecule ionizes. For instance, studies on related coumarins have shown that the formation of sodiated ions versus protonated ions can be influenced by the molecular structure, which in turn affects the subsequent fragmentation and the amount of structural information that can be obtained. grafiati.com This underscores the importance of considering ionization behavior in developing sensitive MS methods.
Spectroscopic Characterization (e.g., NMR, UV-Vis, IR)
Spectroscopic methods provide fundamental information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for confirming the structure of coumarin derivatives. A comparative study of ¹H NMR spectra for this compound and a related alkoxycoumarin identified specific chemical shifts. ias.ac.in The replacement of an alkoxy group with an acetoxy group causes downfield shifts for ortho and para protons due to the acetoxy group's effect on electron density. ias.ac.in For this compound, the alkoxylation shifts (ΔH), defined as the chemical shift in the acetoxycoumarin minus that in the corresponding alkoxycoumarin, were determined for various protons. ias.ac.in
| Proton | Alkoxylation Shift (ΔH) in ppm |
|---|---|
| H-3 | +0.08 |
| H-4 | +0.07 |
| H-5 | +0.35 |
| H-8 | +0.13 |
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. Coumarins typically exhibit strong absorption in the UV region. acs.org The absorption spectrum is influenced by the substitution pattern on the coumarin ring. researchgate.net For example, the introduction of a methoxy (B1213986) group can cause a redshift in the absorption maximum compared to the parent coumarin. researchgate.net The UV spectrum of 7-acetoxy-6-(2,3-dibromopropyl)-4,8-dimethylcoumarin, a related compound, was studied in various solvents, demonstrating the influence of both structure and environment on the electronic properties. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a coumarin derivative will show characteristic absorption bands for the α,β-unsaturated lactone ring, including a strong carbonyl (C=O) stretching vibration. researchgate.net For the related compound 3-acetyl-7-methoxycoumarin, experimental FT-IR spectra have been recorded and analyzed. researchgate.netresearchgate.net The presence of the acetoxy group in this compound would be confirmed by an additional ester carbonyl stretch and C-O stretching bands.
| Technique | Compound | Characteristic Peaks/Regions | Reference |
|---|---|---|---|
| IR | 3-Acetyl-7-methoxycoumarin | C=O stretching, aromatic C-H, C-O stretching | researchgate.netresearchgate.net |
| UV-Vis | 6-Methoxy coumarin | λmax ~344 nm | researchgate.net |
| UV-Vis | 7-Methoxycoumarin-4-acetic acid | λmax ~324 nm | omlc.org |
| MS | 3-Acetyl-7-acetoxy-6-methoxycoumarin | m/z: 276 (M+) | pharm.or.jp |
Derivatization Reagents and Techniques for Enhanced Detection
As mentioned previously, derivatization is a key strategy to enhance the detectability of analytes. The coumarin scaffold itself is a popular fluorophore used in the design of labeling reagents. pharm.or.jp
Reagents such as 4-bromomethyl-7-methoxycoumarin (B43491) (BrMMC) and 4-bromomethyl-7-acetoxycoumarin (BrMAC) are employed as fluorescent labels for carboxylic acids, thiols, and phenols, facilitating their analysis by HPLC with fluorescence detection. nih.govchromatographyonline.comchromatographyonline.com These reagents react with the target analyte, attaching the highly fluorescent coumarin tag.
The derivatization process can be performed either before the chromatographic separation (pre-column) or after (post-column). chromatographyonline.comchromatographyonline.com Pre-column derivatization requires the resulting derivative to be stable, while post-column reactions must be rapid and quantitative. chromatographyonline.comchromatographyonline.com The use of a catalyst, such as N,N-diisopropylethylamine, can facilitate the reaction between the coumarin-based reagent and the analyte. nih.gov
| Reagent | Abbreviation | Target Analytes | Reference |
|---|---|---|---|
| 4-Bromomethyl-7-methoxycoumarin | BrMMC | Carboxylic acids | nih.govchromatographyonline.comchromatographyonline.com |
| 4-Bromomethyl-7-acetoxycoumarin | BrMAC | Carboxylic acids | nih.govchromatographyonline.comchromatographyonline.com |
| 4-Bromomethyl-6,7-dimethoxycoumarin (B14644) | BrDMC | Carboxylic acids (e.g., DSP toxins) | nih.gov |
Fluorescent Derivatizing Agents (e.g., 4-bromomethyl-7-acetoxycoumarin (BrMAC))
The analysis of non-fluorescent compounds by high-performance liquid chromatography (HPLC) often necessitates a derivatization step to introduce a fluorescent tag, or fluorophore, to the analyte molecule. chromatographyonline.comchromatographyonline.comnih.gov This process significantly enhances detection sensitivity and selectivity. nih.gov Coumarin derivatives are a prominent class of fluorescent labels due to their inherent structural advantages, which include high fluorescence quantum yields, large Stokes shifts, and excellent photostability. researchgate.net
Among these, bromomethylcoumarins have been established as effective derivatizing agents, particularly for compounds containing carboxylic acid functional groups. nih.gov The reaction involves the formation of a fluorescent ester, which can then be readily detected. 4-Bromomethyl-7-acetoxycoumarin (BrMAC) is a notable reagent in this category. chromatographyonline.comchromatographyonline.com It is structurally similar to other coumarin labels like 4-bromomethyl-7-methoxycoumarin (BrMMC) and has been applied in the analysis of various carboxylic acids, including fatty acids. researchgate.netmedchemexpress.comscbt.com
The derivatization reaction with BrMAC allows for the trace-level determination of analytes in complex matrices, such as biological and environmental samples. nih.gov Research has demonstrated the use of BrMAC for the analysis of prostaglandins (B1171923). stanford.edu In one method, prostaglandins were derivatized with BrMAC to form stable esters. stanford.edu These esters were separated by HPLC and could be subsequently hydrolyzed to a more intensely fluorescent coumarin analog before detection, further boosting sensitivity. stanford.edu The combination of microcolumn HPLC with laser-induced fluorescence detection of these derivatives has enabled the resolution and quantification of prostaglandins at sub-femtomole levels. stanford.edu
A comparative study of several derivatizing agents for the analysis of okadaic acid and related toxins highlighted the utility of various bromomethylcoumarins, including BrMAC. nih.govsigmaaldrich.cn While other reagents like 9-anthryldiazomethane (B78999) (ADAM) offered high selectivity, their instability was a drawback. nih.gov In contrast, bromomethylcoumarin reagents like 4-bromomethyl-6,7-dimethoxycoumarin (BrDMC) were noted for their excellent stability and low cost, although they sometimes required more extensive sample clean-up due to lower reaction selectivity compared to ADAM. nih.gov
The general applicability of bromomethylcoumarins extends to a wide array of carboxylic acids. acs.orgresearchgate.net The derivatization is typically carried out in a non-aqueous medium, where the carboxylate anion of the target acid reacts with the bromomethyl group of the coumarin label to form the corresponding fluorescent ester. acs.org
Interactive Data Tables
Table 1: Comparison of Selected Fluorescent Derivatizing Reagents for Carboxylic Acids
| Reagent Name | Abbreviation | Target Functional Group | Key Features |
| 4-Bromomethyl-7-acetoxycoumarin | BrMAC | Carboxylic Acid | Forms stable fluorescent esters; used for prostaglandin (B15479496) and fatty acid analysis. researchgate.netstanford.edu |
| 4-Bromomethyl-7-methoxycoumarin | BrMMC | Carboxylic Acid | Widely used fluorescent label for fatty acids and other carboxylic compounds for HPLC and TLC analysis. nih.govmedchemexpress.comacs.org |
| 4-Bromomethyl-6,7-dimethoxycoumarin | BrDMC | Carboxylic Acid | Noted for excellent stability, purity, and low cost; quantitative derivatization can be achieved. nih.gov |
| 9-Anthryldiazomethane | ADAM | Carboxylic Acid | Provides high selectivity and sensitivity but is limited by instability and cost. nih.gov |
Table 2: Example Chromatographic Conditions for Coumarin-Derivatized Acids
| Analyte Class | Derivatizing Agent | HPLC Column | Mobile Phase | Detection (Excitation/Emission λ) | Detection Limit | Reference |
| Prostaglandins | 4-Bromomethyl-7-methoxycoumarin | Micro-particulate silica | Complex gradient | Laser-induced fluorescence | Sub-femtomole | stanford.edu |
| Fatty Acids (e.g., Undecylenic acid) | N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) | Reversed-phase ODS C-18 | Acetonitrile/Water (75:25, v/v) | 345 nm / 435 nm | 12.5 pg on column | researchgate.net |
| Carboxylic Acids in Plasma | 9-Bromomethylacridine (BrMAC) | Reversed-phase Spherisorb C18 | Water/Methanol gradient | 365 nm / 420 nm | 1 µmol/L | jcsp.org.pk |
Theoretical and Computational Chemistry Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand at the active site of a target protein, which can help in understanding its potential mechanism of action.
While specific docking studies on 6-acetoxy-7-methoxycoumarin against a wide array of targets are not extensively documented, research on structurally similar coumarins provides significant insights into its potential interactions.
Phospholipase/Lipoxygenase (LOX): The direct precursor, 7-hydroxy-6-methoxy-2H-chromen-2-one (scopoletin), has been investigated for its anti-inflammatory properties. Molecular docking studies showed that it exhibits significant molecular interactions with the lipoxygenase (LOX) enzyme, suggesting a potential mechanism for its anti-inflammatory effects. nih.gov
Calcium Channels: In silico studies on 7-methoxycoumarin (B196161), another close analog, were performed to understand its mechanism in alleviating neuropathic pain. Docking simulations indicated a binding affinity for voltage-gated calcium channels, which was higher than that of the standard drug gabapentin, suggesting that channel blocking is a plausible mechanism of action. nih.gov
Cytochrome P450 (CYP450): Docking simulations are frequently used to study the interactions of coumarins with CYP enzymes, which are crucial for their metabolism. For instance, studies on 6-methylcoumarin (B191867) and 7-methylcoumarin (B190331) with CYP2A6 demonstrated how docking could predict favorable orientations for metabolism, with the 7-position of 6-methylcoumarin oriented toward the heme moiety. researchgate.net Other research on 3-phenylcoumarin (B1362560) derivatives has also utilized docking to analyze interactions within the active sites of various CYP1 enzymes. acs.org
The table below summarizes representative findings from docking studies on coumarin (B35378) derivatives against relevant biological targets.
| Coumarin Derivative | Protein Target | Key Finding from Docking Study | Reference |
|---|---|---|---|
| 7-hydroxy-6-methoxy-2H-chromen-2-one | Lipoxygenase (LOX) | Demonstrated significant molecular interactions, suggesting potential as a LOX inhibitor. | nih.gov |
| 7-Methoxycoumarin | Voltage-Gated Calcium Channels | Predicted higher binding affinity than the standard drug gabapentin. | nih.gov |
| 6-Methylcoumarin | CYP2A6 | Showed a favorable orientation of the 7-position towards the heme, predicting its site of metabolism. | researchgate.net |
| Coumarin-1,2,4-oxadiazole hybrids | GABA-A Receptor | Confirmed possible binding to the benzodiazepine (B76468) (BZD) binding site, supporting an anticonvulsant mechanism. | researchgate.net |
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are crucial for assessing the stability of a ligand-protein complex predicted by molecular docking. biorxiv.orgbiorxiv.org They provide insights into the conformational changes of both the ligand and the protein upon binding and can help calculate the binding free energy more accurately.
For coumarin derivatives, MD simulations have been applied to refine docking results and understand the dynamic behavior within a protein's active site. For example, MD simulations of 6-methylcoumarin and 7-methylcoumarin in the active sites of CYP2A6 and its orthologs were used to analyze the stability of different binding orientations. researchgate.net These simulations confirmed that while some orientations are stable, others are more transient, providing a more dynamic picture of the interaction than static docking alone. researchgate.net This type of analysis is essential for confirming whether a proposed binding pose is likely to be maintained over time, thus validating its potential biological relevance.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the potency of new, untested compounds, thereby guiding the synthesis of more effective molecules. nih.govicml.cc
QSAR studies have been applied to various classes of coumarin derivatives to understand their therapeutic potential. For example, a study on 3-phenylcoumarin-based inhibitors of monoamine oxidase B (MAO-B) noted that the addition of specific functional groups, including methoxy (B1213986) and acetoxy groups, can promote the inhibitory activity. researchgate.net Such analyses help to build predictive models that can screen virtual libraries of coumarins to identify candidates with desired activities, such as anti-inflammatory, anticancer, or enzyme inhibitory effects. researchgate.netsci-hub.se The general approach involves generating molecular descriptors for a set of known active and inactive compounds and then using statistical methods or machine learning to build a predictive model. icml.cc
Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is a powerful tool in computational chemistry for calculating a molecule's geometric and electronic properties, including orbital energies, electron density distribution, and spectroscopic characteristics. wikipedia.orgua.pt
While specific DFT studies on this compound are limited, research on structurally related coumarins illustrates the utility of this approach. For example, a detailed DFT investigation was performed on 7-acetoxy-6-(2,3-dibromopropyl)-4,8-dimethylcoumarin. researchgate.net In that study, the B3LYP functional with a 6-311++G(d,p) basis set was used to calculate the molecule's optimized geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties. researchgate.net
A key aspect of such studies is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.net
| Property | Description | Significance | Reference |
|---|---|---|---|
| Optimized Geometry | Calculation of the lowest energy three-dimensional structure. | Provides the most stable conformation of the molecule. | researchgate.net |
| Vibrational Frequencies | Prediction of infrared (IR) and Raman spectra. | Allows for comparison with and interpretation of experimental spectroscopic data. | researchgate.net |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's chemical reactivity, kinetic stability, and electronic properties. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify electrophilic and nucleophilic sites. | Predicts regions of the molecule likely to engage in electrostatic interactions. | researchgate.net |
In Silico Studies for Mechanistic Predictions (e.g., Neuropathy Pain Mechanisms)
In silico studies are critical for generating hypotheses about the molecular mechanisms underlying a compound's biological activity. By integrating various computational techniques, researchers can predict how a molecule might interact with biological systems, which can then be validated experimentally.
A compelling example of this approach is the investigation into the potential of 7-methoxycoumarin (a close analog of this compound) for treating neuropathic pain. nih.gov In this research, in silico methods were used to propose a mechanism of action. The study demonstrated through molecular docking that 7-methoxycoumarin likely reduces neuropathic pain by interacting with and blocking voltage-gated calcium channels and by inhibiting the phospholipase enzyme. nih.gov These computational predictions provided a clear hypothesis that was subsequently supported by in vitro experiments, which confirmed the inhibition of phospholipase and the down-regulation of calcium channel gene expression. nih.gov This work highlights the predictive power of computational chemistry in elucidating complex biological mechanisms before embarking on more resource-intensive experimental work. nih.gov
Compound Names Table
| Compound Name |
|---|
| This compound |
| 7-Methoxycoumarin |
| 3-(4-methoxyphenyl)-6-acetoxycoumarin |
| 7-acetoxy-6-(2,3-dibromopropyl)-4,8-dimethylcoumarin |
| 7-hydroxy-6-methoxy-2H-chromen-2-one (Scopoletin) |
| Gabapentin |
| 6-Methylcoumarin |
| 7-Methylcoumarin |
| 3-phenylcoumarin |
| 6,7-dihydroxy-4-methoxycoumarin |
Future Research Directions and Potential Applications in Academic Contexts
Elucidation of Additional Molecular Targets and Signaling Pathways
While research has highlighted the broad bioactivity of coumarins, the specific molecular targets of 6-acetoxy-7-methoxycoumarin remain largely uncharacterized. Future studies should aim to move beyond generalized effects and identify direct protein interactions and signaling cascades. Many coumarin (B35378) derivatives are known to modulate key cellular signaling pathways, and investigating these in the context of this compound is a logical next step. conicet.gov.ar
Potential research avenues include:
Kinase Profiling: Investigating the compound's effect on a broad panel of protein kinases, particularly those in the mitogen-activated protein kinase (MAPK) family, such as ERK1/2, JNKs, and p38-MAPK, which are common targets for other coumarins. conicet.gov.ar
Pathway Analysis: Exploring its influence on critical survival pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in various diseases. conicet.gov.ar
Receptor Tyrosine Kinases (RTKs): Assessing its potential to inhibit RTKs, such as VEGFR2, which are crucial in angiogenesis and are targeted by some coumarin analogues. nih.gov
Enzyme Inhibition: Examining its inhibitory activity against enzymes like carbonic anhydrase IX (hCA-IX), a marker for tumor hypoxia that is inhibited by other synthetic coumarins. nih.gov
Identifying these specific molecular interactions is crucial for understanding the compound's mechanism of action and guiding the design of more potent and selective analogues.
Development of Advanced Synthetic Methodologies for Novel Analogues
The synthesis of coumarin derivatives is well-established through classic reactions like the Pechmann, Knoevenagel, Perkin, and Wittig reactions. scielo.org.zaprimescholars.com However, there is considerable scope for developing advanced synthetic methodologies to create novel analogues of this compound with improved properties.
Future research in this area could focus on:
Green Chemistry Approaches: Developing more environmentally friendly synthetic routes, such as grinding methods, which reduce solvent use and energy consumption. tandfonline.com
Combinatorial Synthesis: Employing combinatorial chemistry techniques to generate large libraries of analogues by systematically modifying the coumarin core. nih.gov This would facilitate comprehensive structure-activity relationship (SAR) studies.
Catalytic Methods: Exploring novel catalysts to improve reaction yields, regioselectivity, and stereoselectivity, allowing for the synthesis of more complex and precisely tailored derivatives.
Late-Stage Functionalization: Developing methods for the late-stage modification of the this compound scaffold, enabling rapid diversification and optimization of biological activity.
The synthesis of a diverse library of analogues is fundamental for exploring the full potential of this coumarin scaffold.
| Synthesis Method | Description | Potential Advantage | Reference |
| Pechmann Condensation | Condensation of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst. | A common and versatile method for synthesizing many coumarin derivatives. | scielo.org.zanih.gov |
| Knoevenagel Condensation | Reaction of an aldehyde or ketone with an active methylene (B1212753) compound. | Useful for creating a variety of substituted coumarins. | scielo.org.zanih.gov |
| Grinding Method | A solvent-free or low-solvent approach where reactants are ground together. | Environmentally friendly ("green") and often results in shorter reaction times and high yields. | tandfonline.com |
| Multi-step Synthesis | A sequence of reactions, including cyclocondensation, hydrolysis, and acetylation. | Allows for the creation of complex and specifically functionalized coumarin derivatives. | frontiersin.orgresearchgate.net |
Investigation of Synergistic Effects with Other Bioactive Compounds
The potential of this compound to act in synergy with other bioactive compounds is a promising area of research. Combination approaches can often enhance therapeutic efficacy and overcome resistance mechanisms.
Key research directions include:
Combination with Chemotherapeutics: Investigating whether this compound can enhance the efficacy of established anticancer agents. Studies have shown that some hydroxylated coumarins can sensitize cancer cells to platinum-based drugs. mdpi.com
Overcoming Multidrug Resistance (MDR): Assessing the compound's ability to inhibit efflux pumps like P-glycoprotein (Pgp). conicet.gov.ar Certain furanocoumarins are known Pgp inhibitors, and if this compound shares this property, it could be used to restore the effectiveness of drugs that are subject to efflux-mediated resistance. conicet.gov.ar
Antimicrobial Synergy: Exploring its use in combination with existing antibiotics to determine if it can enhance their activity against resistant bacterial or fungal strains.
These studies could reveal novel combination strategies for academic investigation into multifactorial diseases and drug resistance.
Exploration of this compound in Combinatorial Biological Studies
To fully map the biological activity profile of this compound, high-throughput and combinatorial approaches are essential. These methods allow for the rapid screening of the compound against a wide array of biological targets.
Future exploration should involve:
High-Throughput Screening (HTS): Utilizing HTS platforms to test the compound against large panels of cancer cell lines, microbial strains, or purified enzymes to identify novel activities.
Combinatorial Library Screening: Synthesizing a library of analogues (as described in 8.2) and screening them to establish detailed structure-activity relationships (SAR). nih.gov
Computational and In Silico Screening: Using molecular docking and network pharmacology to predict potential binding partners and pathways, which can then be validated experimentally. nih.govnih.gov This computational prescreening can prioritize experimental work and uncover unexpected targets.
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Understand Cellular Responses
Omics technologies provide an unbiased, system-wide view of the cellular response to a bioactive compound, offering deep mechanistic insights beyond a single target. Applying these technologies to cells treated with this compound would be a powerful approach to understanding its function.
Specific applications include:
Transcriptomics (RNA-Seq): To perform comprehensive gene expression profiling and identify all genes and signaling pathways that are upregulated or downregulated upon treatment. Studies on coumarin have shown effects on pathways related to ribosome function. biorxiv.orgbiorxiv.org
Proteomics: To analyze global changes in protein expression and post-translational modifications (e.g., phosphorylation), providing a direct link between the compound and cellular machinery.
Metabolomics: To study alterations in the cellular metabolome, revealing the compound's impact on metabolic pathways and cellular energy status.
An integrated multi-omics approach would provide a holistic understanding of the cellular perturbations induced by this compound, potentially uncovering novel mechanisms of action.
Development of Advanced Delivery Systems for In Vitro and In Vivo Studies (Excluding Clinical)
A significant challenge for many coumarins in experimental settings is their poor water solubility and rapid metabolism, which can limit their bioavailability. mdpi.comnih.gov The development of advanced delivery systems is crucial for academic research to ensure consistent and effective delivery in both cell-based (in vitro) and non-clinical animal (in vivo) models.
Future research should focus on formulating this compound into:
Polymeric Nanoparticles: Using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and poly(ethylene glycol) (PEG) to encapsulate the compound, thereby improving its solubility, stability, and retention time. mdpi.comrsc.orgmdpi.com
Liposomes: Encapsulating the compound within lipid bilayers to enhance delivery to cells. mdpi.com
Solid Lipid Nanoparticles (SLNs): Utilizing a solid lipid core to increase encapsulation efficiency and provide controlled release of the compound. nih.gov
Mitochondria-Targeting Systems: Developing specialized nanoparticles, such as those appended with triphenylphosphonium, to specifically deliver the compound to mitochondria, a key subcellular organelle. acs.org
These advanced delivery systems would be invaluable tools for academic researchers, enabling more reliable and reproducible studies of the compound's biological effects.
| Delivery System | Composition | Key Advantages for Research | Reference |
| Polymeric Nanoparticles | e.g., PLGA, PEG | Improved bioavailability, enhanced half-life, potential for targeted delivery. | mdpi.commdpi.com |
| Liposomes | Phospholipid bilayers | High biocompatibility, ability to encapsulate both hydrophilic and hydrophobic compounds. | mdpi.com |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid matrix (e.g., stearic acid) | High encapsulation efficiency, controlled drug release, good physical stability. | nih.gov |
| Self-Assembled Nanoparticles | e.g., Triphenylphosphonium-appended coumarins | Can be designed for targeted delivery to specific subcellular organelles like mitochondria. | acs.org |
Continued Investigation into the Ecological Role of this compound in Plants
Coumarins are secondary metabolites in plants that play diverse ecological roles, acting as defense compounds, signaling molecules, and allelochemicals. encyclopedia.pubresearchgate.net The specific function of this compound in plants is not well understood, presenting a rich area for ecological and plant science research. Its precursor, scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin), is known to be involved in plant defense and iron acquisition. encyclopedia.pubresearchgate.netfrontiersin.org
Future research could investigate:
Natural Occurrence: Identifying the plant species that naturally produce this compound and the specific tissues (roots, leaves, flowers) where it accumulates. core.ac.uk
Role as a Phytoalexin: Determining if the compound's production is induced by microbial pathogens (fungi or bacteria) and assessing its direct antimicrobial activity.
Allelopathic Effects: Studying its impact on the germination and growth of neighboring plant species, as has been observed for other coumarin analogs. biorxiv.orgbiorxiv.org
Modulation of Bioactivity: Investigating the ecological significance of the 6-acetoxy group. The acetylation of the more common scopoletin may represent a metabolic switch to alter the compound's stability, solubility, or biological activity, or to sequester it in an inactive form within the plant cell.
Understanding the natural role of this compound can provide insights into plant-environment interactions and potentially inspire new applications in agriculture.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 6-Acetoxy-7-methoxycoumarin, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves acetylation of 7-hydroxy-6-methoxycoumarin using acetic anhydride or acetyl chloride in anhydrous conditions. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity .
- Catalyst use : Acid catalysts (e.g., H₂SO₄) enhance acetylation efficiency .
- Temperature control : Maintain 40–60°C to balance reaction rate and byproduct formation .
- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress and purity .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Spectroscopy :
- NMR : Confirm structure via ¹H/¹³C NMR, focusing on acetate (δ ~2.3 ppm) and methoxy (δ ~3.8 ppm) groups .
- IR : Identify ester (C=O stretch ~1740 cm⁻¹) and aromatic ether (C-O-C ~1250 cm⁻¹) bands .
- Chromatography :
- HPLC : Use C18 columns with UV detection (λ = 254–320 nm) for purity assessment .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 235.06) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Bioavailability : Poor solubility (LogD ~1.5) limits in vivo absorption . Use solubilizers (e.g., cyclodextrins) or prodrug strategies.
- Metabolite interference : In vivo metabolites (e.g., deacetylated forms) may exhibit antagonistic effects. Validate via LC-MS metabolite profiling .
- Dose-response calibration : Conduct interspecies pharmacokinetic modeling to adjust dosing regimens .
Q. What strategies validate analytical methods for quantifying this compound in complex biological matrices?
- Linearity : Test 5–200 µg/mL range with R² > 0.995.
- LOD/LOQ : Determine via signal-to-noise ratios (LOD = 3:1, LOQ = 10:1).
- Specificity : Confirm no interference from matrix components (e.g., plasma proteins) using spiked recovery tests .
Q. How should stability studies for this compound be designed under varying storage and experimental conditions?
- Methodological Answer :
- Thermal stability : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks; monitor degradation via HPLC .
- Photostability : Expose to UV light (320–400 nm) and assess ester bond cleavage .
- pH stability : Test in buffers (pH 2–9) to identify hydrolysis-prone conditions .
Q. What challenges arise in identifying molecular targets and mechanisms of action for this compound?
- Methodological Answer :
- Target identification : Use computational docking (e.g., AutoDock Vina) to screen kinase or GPCR libraries .
- Mechanistic validation : Combine gene knockout models and Western blotting to confirm pathway modulation (e.g., NF-κB or MAPK) .
Q. How can researchers safely handle this compound during large-scale reactions or biological assays?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal contact .
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
